REACTION_CXSMILES
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Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[F:7][C:8]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:9]=1[NH2:10].N1C=CC=CC=1>ClCCl>[F:7][C:8]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:9]=1[NH:10][C:2](=[O:3])[O:4][CH2:5][CH3:6]
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Name
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|
Quantity
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10.7 g
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Type
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reactant
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Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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FC1=C(N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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8.2 g
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the reaction was continued for one night
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Type
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CUSTOM
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Details
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After the dichloromethane layer was separated out
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Type
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ADDITION
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Details
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by adding water to the reaction mixture
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Type
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WASH
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Details
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the dichloromethane layer was washed with saturated saline solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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Thereafter the dichloromethane was distilled off
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Type
|
CUSTOM
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Details
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to obtain the crude product (crystals)
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Type
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WASH
|
Details
|
The crude product was washed with hexane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC(OCC)=O)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |